9H-Fluorene-9-thiol

Catalog No.
S1516988
CAS No.
19552-08-0
M.F
C13H10S
M. Wt
198.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluorene-9-thiol

CAS Number

19552-08-0

Product Name

9H-Fluorene-9-thiol

IUPAC Name

9H-fluorene-9-thiol

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H

InChI Key

GNURAXCIBMZJOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S

Organic Synthesis and Materials Science:

H-Fluorene-9-thiol, a thiol-functionalized fluorene derivative, finds application in various areas of organic synthesis and materials science due to its unique properties. The thiol group allows for facile attachment to various surfaces and other molecules through strong covalent bonds, making it a valuable building block for the construction of complex materials. Here are some specific research applications:

  • Precursors for Polymers and Self-Assembled Monolayers (SAMs): 9H-Fluorene-9-thiol can be used as a precursor for the synthesis of well-defined, functional polymers through various polymerization techniques such as click chemistry and step-growth polymerization. These polymers find applications in organic electronics, optoelectronic devices, and biomaterials []. Additionally, the thiol group enables the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces, which are used for studying surface-molecule interactions, developing biosensors, and creating functional interfaces for various devices [].

Organic Electronics and Optoelectronics:

The inherent fluorescence properties of the fluorene core in 9H-Fluorene-9-thiol make it a potential candidate for applications in organic electronics and optoelectronics. Researchers have explored its use in:

  • Organic Light-Emitting Diodes (OLEDs): Doping 9H-Fluorene-9-thiol into the emitting layer of OLEDs can lead to efficient light emission due to its good charge transport and light-emitting properties [].
  • Organic Photovoltaics (OPVs): The molecule can be employed as a hole transporting material in OPVs, facilitating the movement of positive charges within the device and improving its overall efficiency [].

Biomedical Applications:

Emerging research suggests potential applications of 9H-Fluorene-9-thiol in the field of biomedicine:

  • Drug Delivery: The molecule can be used as a carrier for drug delivery due to its ability to be functionalized with various biomolecules and its potential for controlled release of the drug [].
  • Bioimaging: Researchers are exploring the use of 9H-Fluorene-9-thiol derivatives as fluorescent probes for bioimaging applications, allowing for visualization of specific biomolecules or cellular processes.

9H-Fluorene-9-thiol is an organosulfur compound with the molecular formula C₁₃H₁₀S. It features a thiol group (-SH) attached to the 9-position of the fluorene structure, which is a polycyclic aromatic hydrocarbon. This compound is characterized by its unique properties stemming from both the fluorene backbone and the thiol functional group, making it a subject of interest in various chemical and biological applications.

  • Oxidation Reactions: It can be oxidized to form 9-fluorenone, often through aerobic oxidation processes in the presence of bases like potassium hydroxide and solvents such as tetrahydrofuran .
  • Reactions with Diazomethane: The compound can undergo [3+2] cycloadditions with trimethylsilyl diazomethane, leading to the formation of spirocyclic compounds .
  • Self-Assembly: 9H-Fluorene-9-thiol exhibits self-assembly properties on gold surfaces, which can be exploited for creating functional materials .

Several methods have been developed for synthesizing 9H-Fluorene-9-thiol:

  • Direct Thiolation: One common method involves the thiolation of fluorene derivatives using thiolating agents under controlled conditions.
  • Reduction Reactions: The reduction of corresponding sulfonyl compounds can yield 9H-Fluorene-9-thiol.
  • Aerobic Oxidation: As mentioned earlier, oxidation of 9H-fluorene can lead to the formation of 9H-Fluorene-9-thiol under specific conditions .

The applications of 9H-Fluorene-9-thiol are diverse:

  • Material Science: It serves as a precursor for synthesizing luminophore materials, which are important in optoelectronic devices .
  • Surface Modification: The compound's ability to self-assemble on metal surfaces makes it useful for creating modified electrodes and sensors.
  • Organic Synthesis: Its reactivity allows it to be utilized in various organic synthesis processes.

Interaction studies involving 9H-Fluorene-9-thiol primarily focus on its reactivity with other chemical species, particularly in forming new compounds through cycloaddition reactions. Research indicates that it can tolerate various functional groups, making it versatile for further chemical transformations .

Several compounds share structural similarities with 9H-Fluorene-9-thiol, including:

Compound NameStructure TypeUnique Features
9H-FluorenePolycyclic Aromatic HydrocarbonBase structure without thiol functionality
9-FluorenoneKetone derivative of FluoreneContains a carbonyl group instead of a thiol group
PhenylmethanethiolAromatic ThiolContains a phenyl group but lacks the fluorene backbone
9H-Fluorene-9-thioneThione derivativeContains a sulfur double bond instead of a thiol

In comparison, 9H-Fluorene-9-thiol is unique due to its combination of a polycyclic aromatic structure and a thiol group, which imparts distinct chemical reactivity and potential applications not found in its analogs. Its ability to participate in specific reactions while maintaining stability under various conditions sets it apart from similar compounds.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

19552-08-0

Wikipedia

Fluorene-9-thiol

Dates

Modify: 2023-08-15

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